3-Iodo-2-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)6-4(11)2-1-3-5(6)12/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNNAYSDYYWMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261645-04-8 | |
| Record name | 3-iodo-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies for 3 Iodo 2 Trifluoromethyl Aniline and Its Precursors
Direct Iodination Strategies on Trifluoromethylated Anilines
Direct iodination of a pre-existing trifluoromethylated aniline (B41778) scaffold represents a convergent and atom-economical approach to the target molecule. The success of this strategy hinges on controlling the position of iodination on the electron-rich aniline ring, which is simultaneously deactivated by the adjacent trifluoromethyl group.
Electrophilic iodination is a primary method for introducing an iodine atom onto an aromatic ring. In the case of 2-(trifluoromethyl)aniline (B126271), the amino group strongly activates the ortho (position 3) and para (position 5) positions for electrophilic substitution. The trifluoromethyl group, being a meta-director, also directs incoming electrophiles to position 3. This alignment of directing effects makes the 3-position a highly favored site for iodination.
Common electrophilic iodinating reagents include iodine monochloride (ICl) and a combination of molecular iodine (I₂) with an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically performed in a polar solvent, such as acetic acid or dichloromethane (B109758), often at reduced temperatures to control the reaction rate and minimize side products. evitachem.com For instance, treating 2-(trifluoromethyl)aniline with iodine monochloride in dichloromethane can selectively install the iodine atom at the 3-position.
Table 1: Representative Conditions for Electrophilic Iodination
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)aniline | Iodine Monochloride (ICl) | Dichloromethane | 0°C to rt | 3-Iodo-2-(trifluoromethyl)aniline | Moderate to High |
Note: Yields are estimated based on analogous reactions reported in the literature.
Directed ortho-metalation (DoM) offers a powerful alternative for achieving regioselective C-H functionalization. organic-chemistry.orgwikipedia.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org
For 2-(trifluoromethyl)aniline, the amino group (-NH₂) can act as a DMG, directing lithiation to the adjacent 3-position. However, the acidity of the N-H protons necessitates the use of at least two equivalents of the organolithium reagent (e.g., n-butyllithium or t-butyllithium) to first deprotonate the amine and then the ortho-carbon. To enhance the directing ability and avoid N-H reactivity issues, the aniline can be protected with a more potent DMG, such as a carbamate (B1207046) group (-OCONEt₂). nih.gov The trifluoromethyl group itself is a moderate DMG and would also favor metalation at the 3-position. organic-chemistry.org
The general procedure involves treating the N-protected or unprotected 2-(trifluoromethyl)aniline with an organolithium base in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (-78°C). After the formation of the ortho-lithiated species, an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, is added to furnish the iodinated product. researchgate.net
Table 2: General Scheme for Directed Ortho-Metalation-Iodination
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| 1. Metalation | 2-(Trifluoromethyl)aniline + 2.2 eq. n-BuLi in THF, -78°C to 0°C | 3-Lithio-2-(trifluoromethyl)aniline intermediate |
| 2. Iodination | Quench with I₂ in THF, -78°C to rt | this compound |
Multi-Step Synthesis from Substituted Benzene (B151609) Derivatives
Multi-step syntheses provide a robust platform for constructing this compound by assembling the functional groups in a controlled, sequential manner. These routes often begin with simpler, commercially available benzene derivatives.
This approach involves the synthesis of a 1-iodo-2-nitro-3-(trifluoromethyl)benzene precursor, followed by the reduction of the nitro group to the target aniline. The precursor itself can be synthesized through various routes, such as the nitration of 1-iodo-3-(trifluoromethyl)benzene.
The reduction of the nitro group is a common and high-yielding transformation. organic-chemistry.org Catalytic hydrogenation is a widely used method, employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. organic-chemistry.org Alternative reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. These methods are generally efficient and tolerate a wide range of functional groups, including the iodo and trifluoromethyl moieties. frontiersin.org
Table 3: Conditions for Nitro Group Reduction
| Precursor | Reagents | Solvent | Key Advantages |
|---|---|---|---|
| 1-Iodo-2-nitro-3-(trifluoromethyl)benzene | H₂ (gas), Pd/C | Methanol or Ethanol | Clean reaction, high yield, easy product isolation |
| 1-Iodo-2-nitro-3-(trifluoromethyl)benzene | Iron powder, NH₄Cl | Ethanol/Water | Cost-effective, suitable for large scale |
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a state-of-the-art method for forming aryl amines. researchgate.net This strategy can be applied to synthesize this compound from a precursor such as 1,3-diiodo-2-(trifluoromethyl)benzene. In this reaction, one of the C-I bonds is selectively coupled with an ammonia (B1221849) equivalent.
The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine-based or N-heterocyclic carbene (NHC) ligand, and a strong base (e.g., NaOt-Bu or K₃PO₄). researchgate.net Ammonia itself can be used as the nitrogen source, often in the form of a surrogate like benzophenone (B1666685) imine or by using a specialized catalytic system. The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds allows the reaction to proceed under relatively mild conditions. A key challenge is achieving mono-amination without significant formation of the di-aminated byproduct.
A related copper-catalyzed amination using a copper(I) source, a ligand such as 1,10-phenanthroline, and ammonia can also be employed.
Trifluoromethylation Reactions on Iodo-Aniline Scaffolds
An alternative retrosynthetic approach involves introducing the trifluoromethyl group onto an iodo-aniline scaffold, such as 3-iodoaniline (B1194756). nih.govsigmaaldrich.comthermofisher.comsigmaaldrich.com The development of modern trifluoromethylation reagents has made this a viable, albeit challenging, strategy. wikipedia.org
The introduction of the CF₃ group at the 2-position of 3-iodoaniline is directed by the powerful ortho-directing amino group. However, this is counteracted by potential steric hindrance from the adjacent iodine atom. Various trifluoromethylating agents can be considered:
Electrophilic Trifluoromethylating Reagents: Hypervalent iodine compounds, often called Togni or Umemoto reagents, can deliver a CF₃⁺ equivalent. acs.org These reactions are often mediated by a metal catalyst or proceed via a radical pathway under photoredox conditions. nih.gov
Nucleophilic Trifluoromethylating Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a source of the CF₃⁻ nucleophile, typically activated by a fluoride (B91410) source. wikipedia.orgbeilstein-journals.org This approach would likely require conversion of the 3-iodoaniline into a diazonium salt (a Sandmeyer-type reaction) or an organometallic intermediate to facilitate the introduction of the CF₃ group.
Radical Trifluoromethylation: Reagents like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) can generate a trifluoromethyl radical, which can then add to the aromatic ring. wikipedia.org This process often requires an initiator (radical initiator or photoredox catalyst).
The choice of method depends on the compatibility of the reagents with the free amino group, which may require protection-deprotection steps to achieve the desired outcome.
Table 4: Potential Trifluoromethylation Strategies for 3-Iodoaniline
| Reagent Type | Example Reagent | Typical Conditions | Challenge |
|---|---|---|---|
| Electrophilic | Togni Reagent II | Cu(I) or Zn(II) catalyst, polar solvent | Regioselectivity, potential N-trifluoromethylation |
| Nucleophilic | TMSCF₃ / TBAF | Requires conversion of aniline to a suitable electrophile | Multi-step process, harsh conditions |
Nucleophilic Trifluoromethylation Techniques
Nucleophilic trifluoromethylation involves the reaction of an aryl electrophile with a reagent that serves as a source of the trifluoromethyl anion (CF3⁻). The most prominent reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.orgsemanticscholar.org Its application in the synthesis of trifluoromethylated anilines was reported as early as 1989. wikipedia.org
The general mechanism involves the activation of TMSCF3 by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a transient, highly reactive CF3⁻ anion. wikipedia.orgnih.gov This anion can then attack an appropriate precursor. For instance, a suitable dihalo-aniline derivative could undergo nucleophilic aromatic substitution, or a metal-catalyzed cross-coupling reaction with an aryl halide precursor can be employed. wikipedia.org The reaction of aryl iodides with TMSCF3 and a copper catalyst represents a common strategy. princeton.edu
Recent mechanistic studies using techniques like stopped-flow NMR/IR have provided deeper insights, revealing that pentacoordinate siliconate intermediates are formed, which are unable to directly transfer the CF3⁻ anion. nih.gov Instead, a dissociative pathway generates the free trifluoromethyl anion, which acts as the key nucleophile. nih.gov
Table 1: Key Reagents in Nucleophilic Trifluoromethylation
| Reagent Name | Formula | Role | Initiator/Catalyst |
|---|---|---|---|
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | (CH₃)₃SiCF₃ | CF₃⁻ Source | Fluoride ions (e.g., TBAF), Carbonates, Phosphates wikipedia.orgsemanticscholar.org |
| Trifluoromethyl Copper(I) | CuCF₃ | CF₃⁻ Source | Generated in situ from CF₃I and copper powder wikipedia.org |
Electrophilic Trifluoromethylation via Hypervalent Iodine Reagents
Electrophilic trifluoromethylation utilizes reagents that deliver a formal trifluoromethyl cation (CF3⁺) to a nucleophilic substrate, such as an electron-rich aniline ring. Among the most effective and widely used reagents for this purpose are hypervalent iodine(III)-CF3 compounds, commonly known as Togni reagents. wikipedia.org These reagents are stable, crystalline solids that offer a significant advantage in handling compared to gaseous CF3 sources. researchgate.net
The reaction mechanism can be complex and is sometimes described as controversial, potentially proceeding through either a polar substitution or a single electron transfer (SET) pathway. wikipedia.org In the context of anilines, the amino group directs the electrophilic substitution, typically to the ortho and para positions. For the synthesis of this compound, a direct electrophilic trifluoromethylation of 3-iodoaniline would be a viable, though potentially challenging, route due to regioselectivity issues. A more controlled approach might involve the trifluoromethylation of a protected aniline, followed by iodination.
Recent developments have focused on merging hypervalent iodine chemistry with other scaffolds to create novel reagents with fine-tuned reactivity and stability. beilstein-journals.org Nickel-catalyzed C-H trifluoromethylation of free anilines using Togni's reagent has also been developed, providing an economical, one-step method with good functional group tolerance and regioselectivity. nih.govresearchgate.net
Table 2: Common Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
| Reagent Name | Description | Typical Substrates |
|---|---|---|
| Togni Reagent I | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Anilines, thiols, alcohols, phosphines, unactivated olefins wikipedia.orgbeilstein-journals.org |
Radical Trifluoromethylation Approaches
Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of arenes, including anilines. These methods rely on the generation of the trifluoromethyl radical (•CF3), which is electrophilic in nature and readily attacks electron-rich aromatic rings. wikipedia.org
A highly successful strategy involves visible-light photoredox catalysis. nih.govconicet.gov.ar In a typical system, a photocatalyst, such as an iridium complex (e.g., fac-Ir(ppy)3), absorbs visible light and enters an excited state. nih.govresearchgate.net This excited catalyst can then interact with a CF3 source, often a Togni reagent or sodium trifluoromethanesulfinate (CF3SO2Na), to generate the •CF3 radical via a single electron transfer process. nih.govnih.gov The radical then adds to the aniline substrate, and subsequent oxidation and deprotonation yield the trifluoromethylated product. nih.govconicet.gov.ar This approach is valued for its mild reaction conditions, often proceeding at room temperature, and its high functional group tolerance. nih.govconicet.gov.ar
Green Chemistry Approaches and Sustainable Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize waste, avoid hazardous solvents, and reduce energy consumption.
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free reactions represents a significant goal in green synthesis. While many trifluoromethylation reactions rely on metal catalysts, some progress has been made in developing transition-metal-free alternatives. For instance, photoinduced difluoroalkylation of anilines can proceed via the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkyl source, obviating the need for a separate photocatalyst. nih.gov
Solvent-free reactions, often conducted under neat conditions or using a recyclable medium like an ionic liquid, can dramatically reduce solvent waste. An example is the synthesis of aniline-based triarylmethanes using a Brønsted acidic ionic liquid as a catalyst under solvent-free conditions, showcasing a green approach for reactions involving aniline derivatives. rsc.orgnih.gov While direct solvent-free trifluoromethylation of anilines is less common, these related methodologies demonstrate a promising direction for future research.
Nanoparticle-Catalyzed Syntheses
Nanocatalysis offers a bridge between homogeneous and heterogeneous catalysis, often providing high activity and selectivity along with the benefit of catalyst recyclability. Several nanoparticle-based systems have been developed for trifluoromethylation reactions.
One innovative approach utilizes organic photoredox-active amphiphilic nanoparticles, which act as nanoreactors in water. windows.net These particles encapsulate the reagents and a photocatalyst in their hydrophobic core, enabling efficient C-H trifluoromethylation in an aqueous medium, a green solvent. windows.net Another metal-free strategy employs nanostructured carbon nitride (C3N4), a non-toxic and inexpensive semiconductor, as a heterogeneous photocatalyst for the trifluoromethylation of heteroarenes under visible light. nih.gov
Furthermore, metal-decorated nanoparticles, such as Au@ZnO core-shell structures or Rh-modified TiO2, have been shown to photocatalytically enable the trifluoromethylation of arenes using inexpensive sources like sodium trifluoroacetate (B77799) or trifluoroacetic acid under visible light irradiation. researchgate.net These methods highlight the potential of nanotechnology to create highly efficient and sustainable catalytic systems for the synthesis of valuable fluorinated molecules.
Iii. Reactivity and Mechanistic Studies of 3 Iodo 2 Trifluoromethyl Aniline
Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in 3-iodo-2-(trifluoromethyl)aniline is a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov
In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents at the 3-position. The general scheme for this transformation is as follows:
General Scheme for Suzuki-Miyaura Coupling
Detailed research has demonstrated the successful coupling of various arylboronic acids with substrates similar to this compound. For instance, studies on ortho-substituted iodoanilines have shown that these couplings can proceed in good to excellent yields. The choice of catalyst, ligand, and base is crucial for optimizing the reaction. Palladium catalysts like Pd(PPh₃)₄ and Pd(OAc)₂ are commonly employed, often in combination with phosphine (B1218219) ligands that enhance catalyst stability and activity. A variety of bases, including carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), are used to facilitate the transmetalation step in the catalytic cycle.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CsF/Ag₂O | DME | 70 | >90 | researchgate.net |
| Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | DMF | 100 | Fair to Good | researchgate.net |
| 7% Pd/WA30 | - | - | 80 | 83-99 | mdpi.com |
This table is representative and based on data for similar aryl iodides.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a key transformation for the synthesis of arylalkynes and conjugated enynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org
For this compound, Sonogashira coupling provides a direct route to 3-alkynyl-2-(trifluoromethyl)aniline derivatives. These products are valuable intermediates for the synthesis of heterocycles and other complex molecules.
General Scheme for Sonogashira Coupling
The reaction is generally carried out under mild conditions, often at room temperature, although heating may be required for less reactive substrates. wikipedia.org The amine, such as triethylamine (B128534) or diethylamine, serves as both the base and sometimes as the solvent. wikipedia.org The choice of palladium catalyst and ligand can significantly influence the reaction's efficiency. While traditional methods use a copper co-catalyst, copper-free Sonogashira protocols have also been developed. libretexts.org
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | CuI | Triethylamine | THF | 70°C, then RT | - | reddit.com |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cesium Carbonate | - | Room Temp | - | libretexts.org |
| Pd₂(dba)₃ | - | - | - | Room Temp | - | libretexts.org |
This table presents general conditions for Sonogashira couplings and is not specific to this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. nih.gov
Applying this methodology to this compound allows for the introduction of a wide range of primary and secondary amines at the 3-position, leading to the synthesis of various N-aryl and N-heteroaryl derivatives.
General Scheme for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine ligand. nih.gov Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, are often essential for achieving high yields and good functional group tolerance. rsc.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene/DMF | MW | Good to Excellent | nih.gov |
| [Pd-LX]₂[BF₄]₂ | JohnPhos, DavePhos, etc. | - | CH₂Cl₂ | Room Temp | - | rsc.org |
| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | 140°C (Flow) | - | amazonaws.com |
This table illustrates common conditions for Buchwald-Hartwig aminations.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org
In the case of this compound, the Heck reaction allows for the introduction of a vinyl group at the 3-position, leading to the formation of substituted styrenes.
General Scheme for Heck Coupling
The reaction is typically carried out in the presence of a palladium catalyst, a base (often a tertiary amine like triethylamine or an inorganic base like sodium acetate), and a phosphine ligand. wikipedia.orgmdpi.com The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product. A domino approach to Heck coupling has been developed to synthesize β-trifluoromethylstyrene derivatives from iodoarenes, avoiding the use of gaseous reagents. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
| Pd(OAc)₂ | PPh₃ | Triethylamine | DMF | - | Good | mdpi.com |
| PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 80 | - | beilstein-journals.org |
| Pd(L-proline)₂ | - | - | Water | MW | Excellent | organic-chemistry.org |
This table shows representative conditions for Heck reactions.
The Kumada and Negishi couplings are among the earliest developed palladium- or nickel-catalyzed cross-coupling reactions for forming carbon-carbon bonds. wikipedia.orgwikipedia.org
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.orgorganic-chemistry.org It is an effective method for coupling aryl halides with alkyl, vinyl, or aryl Grignard reagents. wikipedia.org Nickel catalysts are often used due to their economic advantages. organic-chemistry.org
General Scheme for Kumada Coupling
The Negishi coupling employs an organozinc reagent, which offers the advantage of higher functional group tolerance compared to Grignard reagents. wikipedia.orgorganic-chemistry.org This reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org
General Scheme for Negishi Coupling
Both reactions can be applied to this compound to introduce a variety of organic fragments. The choice between the two often depends on the desired substrate scope and functional group compatibility. For instance, a combination of Pd₂(dba)₃ and SPhos has been shown to be an excellent precatalyst for the Negishi cross-coupling of serine-derived organozinc reagents with aryl halides. nih.gov
| Coupling Type | Catalyst | Ligand | Organometallic Reagent | Solvent | Reference |
| Kumada | NiCl₂ | Xantphos | Alkyl-MgX | - | researchgate.net |
| Negishi | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | Aryl/Alkyl-ZnX | - | organic-chemistry.org |
| Negishi | Pd₂(dba)₃ | SPhos | Serine-derived Organozinc | - | nih.gov |
| Negishi | PdCl₂(PPh₃)₂ | TMEDA | Organozinc Halide | - | nih.gov |
This table highlights catalyst systems for Kumada and Negishi couplings.
Nucleophilic Aromatic Substitution (SNAr) at the Aryl Iodide Position
While palladium-catalyzed reactions are dominant, the aryl iodide in this compound can also potentially undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the nitro group (if present) can activate the aromatic ring towards attack by strong nucleophiles.
In a typical SNAr reaction, a potent nucleophile attacks the carbon atom bearing the leaving group (iodide), forming a Meisenheimer complex intermediate. Subsequent departure of the leaving group restores the aromaticity and yields the substituted product.
General Scheme for SNAr Reaction
The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For iodoarenes, the reactivity follows the order F > Cl > Br > I for the leaving group in many cases. However, the presence of activating groups like the trifluoromethyl group can make the C-I bond susceptible to nucleophilic attack. Studies on related systems, such as 2-L-3-nitro-5-X-thiophenes, have investigated the kinetics of SNAr reactions with nucleophiles like piperidine (B6355638) and aniline (B41778). rsc.org
It is important to note that for many transformations, cross-coupling reactions are often preferred over SNAr due to their broader scope, milder conditions, and higher functional group tolerance.
Electrophilic Aromatic Substitution (EAS) on the Aniline Ring System
Electrophilic aromatic substitution on the this compound ring is complex due to the competing directing effects of the substituents. The powerful activating and ortho, para-directing amino group is the dominant influence. However, the position ortho to the amine (C6) is sterically hindered by the adjacent trifluoromethyl group. The other ortho position is occupied by the iodine atom (C3). Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the amine and meta to the trifluoromethyl group, or at the C6 position, despite the steric hindrance.
The strong deactivating nature of the -CF₃ group generally makes the aromatic ring less susceptible to electrophilic attack compared to aniline itself. ontosight.ai Reactions often require harsher conditions to proceed. For instance, studies on similar trifluoromethyl-substituted anilines show that the electron-withdrawing nature of the -CF₃ group significantly reduces the ring's reactivity. acs.org
Reactions Involving the Aniline Functional Group
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic and basic, allowing it to participate in a wide array of reactions.
The primary amine of this compound can readily undergo acylation with reagents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is often performed in the presence of a base to neutralize the acid byproduct. Similarly, ureation can be achieved by reacting the aniline with isocyanates or phosgene (B1210022) equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to yield substituted ureas. nih.gov These reactions proceed via nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the acylating or ureation agent. The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the amine, potentially requiring slightly more forcing conditions compared to simple anilines.
Table 1: Representative Amidation and Ureation Reactions
| Starting Material | Reagent | Product Type | General Conditions |
|---|---|---|---|
| This compound | Acetyl Chloride | N-Aryl Acetamide | Aprotic solvent, base (e.g., pyridine (B92270), triethylamine) |
| This compound | Phenyl Isocyanate | N,N'-Aryl Urea | Aprotic solvent |
This table represents plausible reactions based on general chemical principles of aniline reactivity. nih.govresearchgate.net
This compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. jetir.org This reaction typically occurs under acidic or basic catalysis and involves the removal of a water molecule. nih.gov The reaction rate can be influenced by the electronic nature of the aniline; the reduced nucleophilicity of the amino group in this compound may lead to slower reaction kinetics. These Schiff bases are valuable intermediates in organic synthesis. For example, a Schiff base was synthesized by condensing 3-(trifluoromethyl)aniline (B124266) with 3-ethoxysalicylaldehyde (B1293910) in an ethanolic medium. nih.gov
Table 2: Schiff Base Formation
| Aniline Derivative | Carbonyl Compound | Product | Reference |
|---|---|---|---|
| 3-(trifluoromethyl)aniline | 3-ethoxysalicylaldehyde | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.gov |
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). youtube.commasterorganicchemistry.com The resulting aryl diazonium salt, [Ar-N₂]⁺X⁻, is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. masterorganicchemistry.com
This diazonium salt can undergo a variety of transformations, most notably the Sandmeyer reactions, where the diazonium group is replaced by a nucleophile using a copper(I) salt as a catalyst or reagent. byjus.comnih.govorganic-chemistry.org This allows for the introduction of chloro, bromo, and cyano groups. Other transformations include reaction with potassium iodide to introduce another iodine atom, hydrolysis to a phenol, and reduction to a hydrogen atom. organic-chemistry.org The diazotization of m-trifluoromethylaniline has been described as a key step in the synthesis of m-trifluoromethyl phenol. google.com
Table 3: Potential Sandmeyer and Related Reactions of Diazotized this compound
| Reagent | Product Functional Group | Reaction Name | Reference |
|---|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer Reaction | masterorganicchemistry.com |
| CuBr / HBr | -Br | Sandmeyer Reaction | masterorganicchemistry.com |
| CuCN / KCN | -CN | Sandmeyer Reaction | masterorganicchemistry.com |
| KI | -I | Iodination | organic-chemistry.org |
| H₂O, H₂SO₄, heat | -OH | Hydrolysis | google.com |
Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Kinetics
The trifluoromethyl (-CF₃) group exerts a profound influence on both the speed and the regiochemical outcome of reactions involving this compound.
Kinetics : The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic synthesis. wikipedia.org This property has two main kinetic consequences. First, it significantly deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density. Second, it decreases the basicity and nucleophilicity of the aniline nitrogen by inductively pulling electron density away from the amino group. ontosight.ai Consequently, reactions on both the ring and the amine functional group are generally slower than for aniline or its less deactivated derivatives.
Regioselectivity : In electrophilic aromatic substitution, the -CF₃ group is a strong meta-director. This effect competes with the ortho, para-directing influence of the amine and iodo groups. For nucleophilic aromatic substitution (which is generally difficult on this ring unless further activated), the -CF₃ group would direct incoming nucleophiles to the ortho and para positions. In reactions such as directed ortho-metalation, the -CF₃ group can increase the kinetic acidity of adjacent C-H bonds, potentially influencing the site of deprotonation. organic-chemistry.org
Metalation Chemistry and its Applications in Further Functionalization
The C-H and C-I bonds of this compound offer pathways for metalation, leading to organometallic intermediates that can be trapped with various electrophiles for further functionalization.
Two primary metalation strategies are relevant:
Halogen-Metal Exchange : The carbon-iodine bond is the weakest link and can be readily cleaved by strong bases like alkyllithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures. This would generate an aryllithium species with the lithium at the C3 position. This intermediate can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new substituents at this position.
Directed ortho-Metalation (DoM) : The aniline group, or more commonly a protected form like an amide or carbamate (B1207046), can act as a Directed Metalation Group (DMG). wikipedia.orgbaranlab.org The DMG coordinates to the lithium of an organolithium reagent, directing the base to deprotonate the closest ortho C-H bond due to a complex-induced proximity effect. baranlab.org For a protected derivative of this compound, the most likely site for DoM would be the C6 position, which is ortho to the protected amine. The -CF₃ group itself is considered a moderate DMG, which could also favor lithiation at C6. organic-chemistry.org This regioselectivity provides a powerful tool for substitution at the otherwise less reactive C6 position. The resulting aryllithium can be quenched with an electrophile to introduce a new functional group.
Table 4: Potential Metalation Reactions and Subsequent Functionalization
| Metalation Method | Reagent | Position of Metalation | Potential Electrophile (E+) | Product | Reference |
|---|---|---|---|---|---|
| Halogen-Metal Exchange | t-BuLi, THF, -78 °C | C3 | CO₂ then H⁺ | 2-(Trifluoromethyl)-3-aminobenzoic acid | organic-chemistry.org |
Iv. Derivatization and Further Functionalization Strategies
Modification of the Aniline (B41778) Nitrogen Atom
The nitrogen atom of the primary amino group in 3-iodo-2-(trifluoromethyl)aniline serves as a key site for a variety of functionalization reactions. These modifications are crucial for the construction of amides, sulfonamides, and N-alkylated or N-arylated anilines, as well as for the formation of nitrogen-containing heterocyclic systems.
The acylation of anilines is a fundamental transformation that yields stable amide derivatives. In the case of this compound, this reaction can be readily achieved by treatment with acylating agents such as acid anhydrides or acyl chlorides. For instance, the reaction with acetic anhydride (B1165640) typically proceeds smoothly to afford the corresponding acetanilide. This reaction, often referred to as acetylation, can be carried out by heating the aniline with acetic anhydride, sometimes in the presence of a catalyst or a base to facilitate the reaction. youtube.com The resulting N-acetyl group can serve as a protecting group for the amine, moderating its reactivity in subsequent electrophilic aromatic substitution reactions.
Sulfonylation of the amino group provides access to sulfonamides, a class of compounds with significant applications in medicinal chemistry. This is typically accomplished by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine (B128534). The base neutralizes the hydrochloric acid generated during the reaction. Indium-catalyzed sulfonylation has also been reported as a facile and efficient method for the synthesis of a wide range of sulfonamides from less nucleophilic and sterically hindered anilines.
Table 1: Representative Acylation and Sulfonylation Reactions of Anilines
| Reagent | Product Type | General Conditions |
|---|---|---|
| Acetic Anhydride | Acetanilide | Heating with or without a catalyst (e.g., zinc dust) youtube.com |
| p-Toluenesulfonyl Chloride | Tosylsulfonamide | Presence of a base (e.g., pyridine, triethylamine) |
| Sulfonyl Chlorides | Sulfonamide | Indium catalyst |
The introduction of alkyl or aryl groups at the nitrogen atom of this compound opens up pathways to a diverse set of secondary and tertiary amines.
N-alkylation can be achieved through various methods. A common approach involves the reaction with alkyl halides, such as methyl iodide, in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. libretexts.org For less reactive amines, stronger bases or alternative alkylating agents may be required. One reported method for the N-monomethylation of primary aromatic amines involves the initial formation of an N-trifluoroacetyl derivative, followed by methylation with methyl iodide under basic conditions.
N-arylation is most effectively carried out via palladium-catalyzed cross-coupling reactions, prominently the Buchwald-Hartwig amination. This powerful reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of derivatizing this compound, it could be coupled with various aryl bromides or chlorides. Conversely, the aryl iodide of this compound can react with other primary or secondary amines. The choice of palladium catalyst and ligand is crucial for the success of the reaction, with systems often tailored to the specific substrates being coupled.
Table 2: N-Alkylation and N-Arylation Strategies for Anilines
| Reaction Type | Reagents | Key Features |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base | Direct alkylation of the amine. libretexts.org |
| N-Alkylation | N-Trifluoroacetylation followed by Alkyl Iodide, Base | Method for N-monomethylation. |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | Versatile method for C-N bond formation. |
The aniline functionality in this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as benzimidazoles and quinolines.
Benzimidazoles can be synthesized through the condensation of o-phenylenediamines with aldehydes or their equivalents. While this compound is not an o-phenylenediamine (B120857) itself, its derivatization to introduce an adjacent amino group would enable this cyclization. Alternatively, methods involving the reaction of o-iodoanilines with nitriles in the presence of a base like potassium tert-butoxide have been developed for the synthesis of benzimidazoles without the need for transition metals. Another approach involves the condensation of o-phenylenediamines with trifluoroacetonitrile (B1584977) (CF3CN), generated in situ, to yield 2-trifluoromethyl benzimidazoles.
Quinolines, another important class of heterocycles, can be prepared from anilines through several named reactions. The Combes quinoline (B57606) synthesis, for example, involves the condensation of an aniline with a β-diketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure. The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. For instance, the use of chloro- or fluoroanilines has been observed to favor the formation of 4-CF3 regioisomers when trifluoromethylated diketones are used.
Table 3: Synthesis of Heterocycles from Aniline Derivatives
| Heterocycle | Synthetic Strategy | General Reactants |
|---|---|---|
| Benzimidazole | Intermolecular Cyclization | o-Iodoaniline, Nitrile, Base |
| Benzimidazole | Condensation | o-Phenylenediamine, in situ generated CF3CN |
| Quinoline | Combes Synthesis | Aniline, β-Diketone, Acid Catalyst |
Transformations of the Aryl Iodide Moiety Beyond Cross-Coupling
While the aryl iodide of this compound is a prime handle for cross-coupling reactions, it can also undergo other valuable transformations, such as reduction to the deiodinated aniline and halogen exchange reactions.
The removal of the iodine atom, or deiodination, can be accomplished through various reductive methods. Catalytic hydrogenation is a common approach, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is widely used for the reduction of various functional groups, including the dehalogenation of aryl halides.
Another effective method for the dehalogenation of aryl halides is radical-mediated reduction using tributyltin hydride (Bu3SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the iodine atom, generating an aryl radical that subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride.
The iodine atom in this compound can be replaced by other halogens, such as bromine or chlorine, through halogen exchange reactions. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides. Copper-catalyzed methods have been developed for the conversion of aryl bromides to aryl iodides, and these conditions can be adapted for the reverse reaction. For example, a copper(I) iodide catalyst in the presence of a diamine ligand can facilitate the exchange of an aryl bromide with sodium iodide. Similarly, copper-catalyzed domino halide exchange-cyanation of aryl bromides has been reported, highlighting the versatility of copper catalysis in these transformations. The conversion of an aryl iodide to an aryl bromide can be achieved using a copper(I) bromide catalyst.
Table 4: Transformations of the Aryl Iodide Moiety
| Transformation | Reagents | Key Features |
|---|---|---|
| Deiodination | H₂, Pd/C | Catalytic hydrogenation for dehalogenation. |
| Deiodination | Tributyltin Hydride, AIBN | Radical-mediated reduction. |
| Halogen Exchange (I to Br) | Copper(I) Bromide, Ligand | Copper-catalyzed Finkelstein-type reaction. |
Side-Chain Functionalization and Remote Modifications
The functionalization of this compound can be directed at two primary sites: the nucleophilic amino group and the carbon-iodine bond, which is susceptible to metal-catalyzed cross-coupling reactions. The trifluoromethyl group, being generally inert, primarily exerts a strong electron-withdrawing influence on the aromatic ring, modulating the reactivity of the other sites.
Functionalization of the Amino Group: The primary amine is readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and provide a modular approach to introduce a variety of substituents. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords N-acyl derivatives, while reaction with sulfonyl chlorides yields sulfonamides. These transformations not only introduce new functional handles but also modify the electronic properties and steric environment of the molecule.
Functionalization via the Iodo Group: The iodine atom serves as an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This allows for remote modifications of the phenyl ring. Key examples of such strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install an alkynyl substituent. This is a fundamental step toward the synthesis of substituted indoles.
Heck Coupling: Palladium-catalyzed reaction with alkenes to introduce vinyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to replace the iodine with a new nitrogen-based substituent.
Carbonylation Reactions: Introduction of a carbonyl group using carbon monoxide and a suitable nucleophile under palladium catalysis.
These coupling reactions are foundational for building molecular complexity from the this compound scaffold.
Synthesis of Complex Polycyclic and Heterocyclic Systems Utilizing the Compound
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science.
Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. A common strategy for their synthesis involves the reaction of an anthranilic acid derivative with an amine or the cyclization of an N-acyl-2-amino benzamide. Starting from this compound, a plausible route to a corresponding quinazolinone would involve a two-step sequence:
Amide Formation: Acylation of the amino group of this compound with an appropriate acyl chloride or anhydride.
Cyclization: The resulting N-acyl-2-iodo-6-(trifluoromethyl)anilide can then undergo cyclization. A common method is heating with formamide (B127407) or using a reagent like ammonium (B1175870) formate (B1220265) to close the ring and form the 3-substituted-5-iodo-6-(trifluoromethyl)quinazolin-4(3H)-one. The presence of the trifluoromethyl group often requires robust reaction conditions.
The resulting iodo-substituted quinazolinone can be further functionalized using the cross-coupling reactions described previously, allowing for late-stage diversification of the molecular scaffold.
The ortho-iodoaniline moiety is a classic precursor for indole (B1671886) synthesis via palladium-catalyzed methods. The Larock indole synthesis, for example, provides a powerful method for constructing substituted indoles from 2-iodoanilines and disubstituted alkynes. Applied to this compound, this strategy would involve a palladium-catalyzed annulation reaction with an alkyne. The reaction proceeds through oxidative addition of the palladium catalyst to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. This would yield a 4-(trifluoromethyl)indole, a valuable heterocyclic core.
An alternative pathway involves an initial Sonogashira coupling of this compound with a terminal alkyne, which is then followed by an electrophilic or radical-mediated cyclization to furnish the indole system. Current time information in Bangalore, IN. For instance, treatment of the resulting 2-alkynyl-6-(trifluoromethyl)aniline with an electrophile like iodine can trigger cyclization to form a 3-iodo-4-(trifluoromethyl)indole. Current time information in Bangalore, IN.
Arylphosphonates are important intermediates and are recognized for their biological activities. The carbon-iodine bond in this compound is a prime site for introducing a phosphonate (B1237965) group through palladium-catalyzed phosphonation reactions. nih.govresearchgate.net
Several methods are applicable:
Michaelis-Arbuzov Reaction: A palladium-catalyzed cross-coupling reaction between the aryl iodide and a trialkyl phosphite (B83602). This method is robust and tolerates a wide range of functional groups. organic-chemistry.org
Hirao Reaction: A palladium-catalyzed reaction with a dialkyl phosphite (H-phosphonate). organic-chemistry.org
Phosphonocarbonylation: A palladium-catalyzed three-component reaction involving the aryl iodide, carbon monoxide, and a phosphite to yield an acylphosphonate derivative. nih.gov
These methods provide direct access to diethyl [2-amino-6-(trifluoromethyl)phenyl]phosphonate and related structures, which are versatile intermediates for further synthetic elaborations.
The guanidine (B92328) functional group is a key feature in many biologically active molecules due to its ability to exist in a protonated state at physiological pH, enabling strong ionic interactions. The primary amino group of this compound can be converted into a guanidine moiety through various guanidinylating reagents. organic-chemistry.orgorganic-chemistry.org
A widely used method involves the reaction of the aniline with a protected S-methylisothiourea derivative, such as N,N′-di-Boc-S-methylisothiourea. This reaction is typically promoted by a thiophilic agent like mercury(II) chloride (HgCl₂) or silver nitrate (B79036) (AgNO₃) to activate the isothiourea for nucleophilic attack by the aniline. nih.gov The resulting Boc-protected guanidine can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to yield the final guanidine salt. This approach allows for the synthesis of N-[2-Iodo-6-(trifluoromethyl)phenyl]guanidine, a scaffold that can be further elaborated via the iodo group.
V. Role As a Synthetic Building Block in Advanced Chemical Synthesis
Precursor in Fluorine-Containing Organic Ligands for Catalysis
The introduction of fluorine atoms into the backbone of organic ligands can significantly modulate their electronic properties, stability, and catalytic activity. 3-Iodo-2-(trifluoromethyl)aniline is an ideal starting material for the synthesis of novel phosphine (B1218219) ligands, which are pivotal in homogeneous catalysis.
The synthetic utility of this compound lies in its ability to undergo palladium-catalyzed P-C coupling reactions. For instance, the iodine atom can be readily displaced by various phosphine groups to yield a range of electronically tuned ligands. The trifluoromethyl group, positioned ortho to the newly introduced phosphine moiety, can sterically influence the metal center's coordination sphere, potentially leading to enhanced selectivity in catalytic transformations. While direct synthesis of bidentate phosphine ligands from this compound is an area of ongoing research, the general strategies for phosphine ligand synthesis often involve the reaction of an aryl halide with a phosphine source.
Table 1: Potential Synthetic Routes to Fluorinated Phosphine Ligands
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
|---|---|---|---|
| This compound | Diphenylphosphine | Palladium catalyst, Base | Monodentate phosphine ligand |
These fluorinated ligands are expected to find applications in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric synthesis, where fine-tuning of the catalyst's electronic and steric properties is crucial for achieving high efficiency and selectivity.
Intermediate in the Synthesis of Functional Organic Materials
The unique electronic and physical properties conferred by the trifluoromethyl group make this compound an attractive building block for the synthesis of advanced organic materials with tailored functionalities.
Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. While specific examples of the direct polymerization of this compound are not extensively documented, its structure lends itself to incorporation into various polymer backbones. For instance, oxidative polymerization of aniline (B41778) and its derivatives is a common method to produce polyanilines, which are conducting polymers with a range of applications in electronics and sensors. qu.edu.qaresearchgate.netnih.govresearchgate.net
The presence of the trifluoromethyl group in the monomer unit is expected to enhance the solubility, processability, and environmental stability of the resulting polymer. The copolymerization of aniline with 3-trifluoromethylaniline has been shown to produce materials with interesting properties for humidity sensor applications. qu.edu.qaresearchgate.net The iodine atom could be further functionalized post-polymerization to introduce additional functionalities or to create cross-linked materials.
Azo dyes, characterized by the -N=N- linkage, represent a large and important class of organic colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov this compound can serve as the amine component in this reaction, leading to the formation of novel fluorinated azo dyes.
The electronic properties of the substituents on the aromatic rings of an azo dye have a profound impact on its color, which is determined by the wavelength of maximum absorption (λmax). The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic transitions within the dye molecule, potentially leading to bathochromic (red) or hypsochromic (blue) shifts in the absorption spectrum. This allows for the tuning of the dye's color. Furthermore, the phenomenon of solvatochromism, where the color of a dye changes with the polarity of the solvent, can be particularly pronounced in dyes containing polar groups like the trifluoromethyl group. rsc.orgresearchgate.netnih.gov This property is valuable for applications in sensors and molecular probes.
Table 2: General Synthesis of Azo Dyes from this compound
| Step | Reactants | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | This compound | NaNO₂, HCl | 3-Iodo-2-(trifluoromethyl)benzenediazonium chloride |
The resulting fluorinated azo dyes are candidates for applications in textiles, printing, and high-technology areas where specific optical properties are required. researchgate.netmdpi.comnih.govresearchgate.net
Structural Motif for Exploring Novel Chemical Reactivity
The presence of both an iodo and a trifluoromethyl group on the aniline ring makes this compound an excellent platform for exploring a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can readily participate in Suzuki couplings with various boronic acids to form biaryl compounds. mdpi.comresearchgate.netkashanu.ac.irtcichemicals.comresearchgate.net These structures are prevalent in pharmaceuticals and advanced materials.
Heck Coupling: The Heck reaction couples an aryl halide with an alkene. Utilizing this compound in Heck reactions allows for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and pharmaceutical synthesis. nih.govresearchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The Sonogashira coupling of this compound provides access to a wide range of arylalkynes, which are important precursors for conjugated polymers, pharmaceuticals, and molecular electronics. rsc.orgresearchgate.netnih.govnih.govworktribe.comnih.govscielo.org.mxresearchgate.net
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Base | 2-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | 3-Amino-2-(trifluoromethyl)stilbene |
The trifluoromethyl group can influence the reactivity and regioselectivity of these coupling reactions, offering opportunities to explore novel reaction pathways and synthesize unique molecular architectures.
Building Block for Complex Molecular Architecture Construction
The versatility of this compound in a variety of chemical transformations makes it a valuable building block for the construction of complex molecular architectures, including pharmaceutically active compounds and fused heterocyclic systems.
The aniline functionality can be readily transformed into other functional groups or used as a nucleophile in substitution reactions. The trifluoromethyl group can enhance the biological activity and metabolic stability of a molecule. worktribe.com The iodine atom, as demonstrated, is a key site for introducing molecular complexity through cross-coupling reactions.
For instance, derivatives of trifluoromethylaniline are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs like flunixin. researchgate.net The strategic incorporation of the this compound motif can be envisioned in the synthesis of a variety of bioactive molecules. Furthermore, the reactive sites on this compound can be utilized in domino or multi-component reactions to rapidly assemble complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net The synthesis of acridines from 2-(trifluoromethyl)aniline (B126271) and Grignard reagents highlights the potential for constructing fused ring systems. researchgate.net
Vi. Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F within the molecule.
¹H NMR: The proton NMR spectrum of 3-Iodo-2-(trifluoromethyl)aniline is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic region would typically display three signals corresponding to the protons on the benzene (B151609) ring. Their chemical shifts, multiplicities, and coupling constants are dictated by their position relative to the electron-withdrawing trifluoromethyl and iodo groups, and the electron-donating amino group. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached substituents. For instance, the carbon atom bonded to the iodine (C-3) would be shifted upfield compared to the others, while the carbon attached to the electron-withdrawing CF₃ group (C-2) would be shifted downfield. For the related compound, 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, the carbon of the CF₃ group appears as a quartet with a large coupling constant (¹JCF) of 273 Hz. rsc.org
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. It is expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group, as there are no adjacent protons to cause splitting. The chemical shift provides information about the electronic environment of the CF₃ group. For comparison, in N-benzyl-2-(trifluoromethyl)aniline, the CF₃ signal appears around -60 ppm. uva.nl In the spectrum of 2-Iodo-4-nitro-5-(trifluoromethyl)aniline, the CF₃ signal is observed at 61.95 ppm (in CD₃OD). rsc.org
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling (J) | Notes |
|---|---|---|---|
| ¹H (Aromatic) | 6.5 - 7.5 | Doublet, Triplet | Chemical shifts influenced by I, CF₃, and NH₂ substituents. |
| ¹H (Amine) | 3.5 - 5.0 | Broad Singlet | Position and broadness are solvent/concentration dependent. |
| ¹³C (CF₃) | ~123 | Quartet (q, ¹JCF ≈ 270-275 Hz) | Large one-bond C-F coupling is characteristic. Data from related compounds suggest a ¹JCF of ~273 Hz. rsc.org |
| ¹³C (Aromatic) | 90 - 150 | Singlets, Doublets (due to C-F coupling) | C-I appears at a high field (~90-95 ppm). C-NH₂ appears at a low field (~145-150 ppm). |
| ¹⁹F (CF₃) | -60 to -65 | Singlet | A single peak is expected for the three equivalent fluorine atoms. |
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments is employed. These techniques are invaluable for assembling the molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to assign the signals of protonated carbons in the aromatic ring by linking each aromatic proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between ¹H and ¹³C atoms. It is critical for identifying quaternary (non-protonated) carbons and piecing the molecular skeleton together. For example, correlations from the amine protons to adjacent aromatic carbons would help confirm their position. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations. It can be used to confirm the relative positioning of substituents on the aromatic ring.
The use of these 2D NMR techniques is standard practice for the structural elucidation of complex organic molecules, including various substituted anilines and quinolines. semanticscholar.orgsemanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. sci-hub.se When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break down into smaller, charged fragments. uni.lu
The mass spectrum of this compound would be expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A common fragmentation pathway would involve the loss of the iodine atom or the trifluoromethyl group, leading to significant peaks in the spectrum.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. sigmaaldrich.com This precision allows for the unambiguous determination of the elemental formula of the compound, as very few formulas will match such an exact mass. beilstein-journals.org For this compound (C₇H₅F₃IN), the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value, providing definitive confirmation of its composition. For example, the related compound 2-Iodo-4-nitro-5-(trifluoromethyl)aniline (formula C₇H₃F₃IN₂O₂⁻) has a calculated m/z of 330.9197, which was found to be 330.9193 experimentally, confirming its identity. rsc.org
| Ion/Fragment | Formula | Expected m/z | Notes |
|---|---|---|---|
| [M]⁺ | [C₇H₅F₃IN]⁺ | 287 | Molecular ion peak. |
| [M-I]⁺ | [C₇H₅F₃N]⁺ | 160 | Loss of an iodine radical. |
| [M-CF₃]⁺ | [C₆H₅IN]⁺ | 218 | Loss of a trifluoromethyl radical. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
N-H Stretching: The aniline (B41778) N-H group is expected to show characteristic stretching bands in the IR spectrum, typically in the region of 3300-3500 cm⁻¹. Often, two bands appear corresponding to symmetric and asymmetric stretching modes.
C-F Stretching: The trifluoromethyl group has strong, characteristic C-F stretching absorptions, which are typically found in the 1100-1350 cm⁻¹ region.
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond vibration occurs at lower frequencies, typically in the far-infrared region around 500-600 cm⁻¹.
While a specific spectrum for this compound is not available, the IR spectrum of the related compound N-(3-(trifluoromethyl)phenyl)thiophen-2-amine shows characteristic bands at 3257 cm⁻¹ (N-H), and multiple strong absorptions between 1170 and 1327 cm⁻¹ (C-F).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique can determine exact bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound itself has not been reported in the searched literature, analysis of closely related compounds demonstrates the power of this technique. For instance, the crystal structure of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide has been determined, revealing detailed information about its molecular conformation and intermolecular hydrogen bonding networks. semanticscholar.org If a suitable single crystal of this compound were to be grown and analyzed, X-ray diffraction would provide an unambiguous depiction of its solid-state structure, confirming the substitution pattern on the aniline ring and revealing how the molecules pack together in the crystal lattice.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
GC-MS and HPLC are cornerstone techniques in the analytical workflow for this compound, each offering distinct advantages for purity assessment and real-time reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method ideal for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.
Detailed Research Findings:
While specific research articles detailing a definitive GC-MS method for this compound are not extensively published, general methods for aniline derivatives are well-established and applicable. For instance, commercial suppliers of structurally similar compounds, such as 2-Iodo-4-(trifluoromethyl)aniline, often specify a purity of ≥ 98% as determined by GC, underscoring the utility of this technique for quality control. The EPA Method 8131, which outlines the analysis of aniline derivatives, provides a solid foundation for developing a specific method. epa.gov This involves using a capillary gas chromatograph, and for unequivocal identification, mass spectrometry is the recommended detection method. epa.gov
A typical GC-MS analysis would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or methanol, and injecting it into the GC system. The separation is achieved on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-arylene polymer. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
Below is an interactive data table with representative GC-MS parameters that could be used for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu |
| Solvent Delay | 3 min |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination and reaction monitoring of a broad range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis. srce.hr For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.
Detailed Research Findings:
The utility of HPLC for analyzing halogenated and trifluoromethyl-substituted anilines is well-documented. For example, a detailed study on the impurities of a structurally related compound, 3-Bromo-5-(trifluoromethyl)aniline, employed a C18 column with a water/acetonitrile gradient to achieve separation. srce.hr This methodology can be readily adapted for this compound. The detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV light.
Furthermore, HPLC is an excellent tool for monitoring the progress of a chemical reaction in real-time or near-real-time (at-line). nih.gov By periodically taking a small aliquot of the reaction mixture, quenching the reaction, and injecting it into the HPLC system, chemists can track the consumption of starting materials and the formation of the product, this compound. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. nih.gov
The following interactive data table presents typical HPLC conditions for the purity analysis and reaction monitoring of this compound.
| Parameter | Value |
| HPLC System | |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Diode Array Detector (DAD) |
| Wavelength | 254 nm |
The data obtained from these HPLC analyses can be used to calculate the purity of a sample by integrating the peak areas. For reaction monitoring, plotting the concentration of reactants and products over time provides a kinetic profile of the reaction.
Vii. Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of trifluoromethylaniline, these calculations have proven invaluable. researchgate.netnih.gov
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the electron density distribution and optimize the geometry of molecules like 3-Iodo-2-(trifluoromethyl)aniline. Studies on similar molecules, such as 4-chloro-2-(trifluoromethyl)aniline (B1214093) and other trifluoromethylaniline isomers, have been successfully carried out using DFT methods like B3LYP with basis sets such as 6-311+G(d,p) and 6-311++G(d,p). researchgate.netnih.gov These calculations provide optimized structural parameters (bond lengths and angles) and help in understanding the influence of the trifluoromethyl and iodo substituents on the aniline (B41778) ring's geometry and electron distribution. researchgate.net
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict various spectroscopic properties. For related compounds like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266), ab initio Hartree-Fock (HF) calculations with the 6-311++G** basis set have been used to compute vibrational frequencies. researchgate.net Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing theoretical spectra that can be compared with experimental data. researchgate.netacdlabs.com Time-dependent DFT (TD-DFT) is another approach used to predict electronic properties, such as those observed in UV-visible spectra. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the conformational landscape and dynamics of molecules over time. For flexible molecules like this compound, MD simulations can reveal preferred conformations and the energy barriers between them. The Automated Topology Builder (ATB) can facilitate the development of molecular force fields necessary for such simulations. This analysis is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of its function.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic sites. For trifluoromethylated anilines, the HOMO is often localized on the amino group, indicating its nucleophilic character, while the LUMO is typically found near the electron-withdrawing trifluoromethyl group, highlighting sites prone to electrophilic attack.
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov Calculations on related molecules have shown that the introduction of electron-withdrawing or -donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net This analysis helps in predicting the most probable sites for reactions like electrophilic aromatic substitution.
| Parameter | Value (eV) |
| EHOMO | -0.26751 |
| ELUMO | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
This data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate illustrates how a small energy gap can indicate high chemical reactivity. nih.gov
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, including the identification of short-lived transition states. wikipedia.org Transition State Theory (TST) can be used to understand reaction rates by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.org For reactions involving substituted anilines, computational modeling can predict activation energies for different competing pathways, for example, in determining the regioselectivity of substitution reactions. This allows for a rational understanding of why a particular product is formed over another. While specific studies on this compound were not found, the methodology is standard for exploring reaction mechanisms in organic chemistry. wikipedia.org
Viii. Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Transformations of the Compound
The transformation of 3-iodo-2-(trifluoromethyl)aniline heavily relies on catalytic systems, particularly those based on transition metals like palladium and copper. nih.govwikipedia.org Future research will likely focus on creating novel catalytic systems that offer improved reactivity, selectivity, and broader substrate scope.
One promising area is the development of more efficient palladium catalysts for cross-coupling reactions. While traditional palladium catalysts are effective, there is a continuous drive to design ligands that enhance the catalytic activity, allowing for lower catalyst loadings and milder reaction conditions. nih.govyoutube.com For instance, the development of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could lead to more robust and versatile palladium catalytic systems for Suzuki, Heck, and Sonogashira couplings involving this compound.
Copper-catalyzed reactions also represent a significant avenue for future exploration. nih.govsioc-journal.cn Copper is a more abundant and less expensive metal than palladium, making the development of copper-based catalytic systems for transformations of this compound an attractive and sustainable goal. beilstein-journals.org Research into novel copper-ligand complexes could unlock new reaction pathways, such as efficient trifluoromethylthiolation or cyanation reactions. sioc-journal.cn A key challenge will be to control the regioselectivity and chemoselectivity of these transformations, particularly given the presence of the potentially coordinating aniline (B41778) group.
Exploration of C-H Functionalization Strategies
Direct C-H functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials, thereby improving atom economy and step efficiency. researchgate.netrsc.org For this compound, the exploration of C-H functionalization strategies opens up new possibilities for derivatization at positions other than the iodine-bearing carbon.
A key focus will be on the development of directing groups that can control the regioselectivity of C-H activation. researchgate.netrsc.org The aniline nitrogen itself, or a modified version of it, could serve as a directing group to facilitate ortho-C-H functionalization. rsc.org This would allow for the introduction of a wide range of functional groups at the C-3 or C-5 positions of the aniline ring. Rhodium and ruthenium catalysts are often employed in such transformations and could be adapted for use with this compound. researchgate.net
Furthermore, research into metal-free C-H functionalization methods is gaining traction. researchgate.net These approaches often utilize strong oxidants or photochemical conditions to generate reactive intermediates that can undergo C-H activation. researchgate.net Applying these methods to this compound could provide complementary strategies to transition-metal-catalyzed approaches.
Integration into Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.nettechnologynetworks.com The integration of this compound into flow chemistry methodologies is a crucial step towards its large-scale production and utilization in industrial applications.
Future research will focus on developing robust and efficient flow protocols for the key transformations of this compound. tib.eu This includes the continuous flow synthesis of this compound itself, as well as its subsequent derivatization through cross-coupling or other reactions. researchgate.net The ability to perform multi-step sequences in a continuous fashion without isolating intermediates would significantly streamline the synthesis of complex target molecules. technologynetworks.com
A particular challenge in flow chemistry is the handling of solid reagents and catalysts. The development of immobilized catalysts or soluble catalytic systems that can be easily separated from the product stream will be essential for creating truly continuous and sustainable processes.
Design of Next-Generation Fluorinated Building Blocks
The unique electronic properties and steric profile of the trifluoromethyl group make it a valuable substituent in medicinal chemistry and materials science. youtube.commerckmillipore.comolemiss.edu this compound serves as an excellent starting point for the design and synthesis of next-generation fluorinated building blocks with tailored properties. nih.govresearchgate.netbeilstein-journals.org
Future research will involve using this compound as a scaffold to construct more complex and diverse fluorinated molecules. olemiss.edunih.govscilit.com This could involve, for example, the synthesis of novel heterocyclic systems by annulation reactions that incorporate the aniline and trifluoromethyl moieties. The introduction of additional fluorine atoms or other fluorinated groups onto the aromatic ring or side chains could further modulate the physicochemical properties of the resulting compounds. cuny.edu
The development of new synthetic methods that allow for the precise and selective introduction of fluorine-containing groups will be critical in this endeavor. rsc.orgbeilstein-journals.org This includes the exploration of novel fluorinating reagents and catalytic systems for late-stage fluorination.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new catalysts and reagents. pittcon.orgwalshmedicalmedia.comacs.org For this compound, advanced computational modeling can provide valuable insights into its reactivity and guide the development of new synthetic methodologies.
Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions involving this compound, helping to understand the factors that control regioselectivity and stereoselectivity. emerginginvestigators.org This information can then be used to design more efficient and selective catalytic systems. For example, computational screening of different ligands for palladium or copper catalysts could identify promising candidates for experimental investigation. sciencedaily.com
Furthermore, machine learning algorithms are increasingly being used in conjunction with computational chemistry to predict the properties and reactivity of molecules. acs.org By training these models on large datasets of experimental and computational data, it may become possible to predict the optimal reaction conditions for a desired transformation of this compound without the need for extensive experimental screening.
Sustainable and Atom-Economical Approaches in Derivatization
The principles of green chemistry, such as atom economy and the use of renewable resources, are becoming increasingly important in chemical synthesis. technologynetworks.com Future research on the derivatization of this compound will undoubtedly focus on developing more sustainable and atom-economical approaches.
This includes the development of catalytic reactions that proceed with high efficiency and selectivity, minimizing the formation of byproducts. The use of water as a reaction solvent, whenever possible, is another key aspect of green chemistry that will be explored. youtube.com Additionally, research into the use of more environmentally benign reagents and catalysts will be a priority.
Atom-economical reactions, such as C-H activation and addition reactions, will be favored over traditional methods that involve the use of stoichiometric reagents and generate significant amounts of waste. The development of one-pot, multi-component reactions that allow for the rapid construction of complex molecules from simple starting materials will also contribute to more sustainable synthetic routes. acs.org
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-Iodo-2-(trifluoromethyl)aniline in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, rinse with water for ≥15 minutes and seek medical attention. Do not induce vomiting if ingested; instead, rinse mouth and consult a physician .
- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents. Use secondary containment to prevent spills .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Direct Iodination : Electrophilic iodination of 2-(trifluoromethyl)aniline using iodine monochloride (ICl) in acetic acid, controlling temperature (0–5°C) to minimize side reactions .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) using aryl boronic acids and iodinated precursors. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) in DMF at 80°C .
Q. How can researchers confirm the absence of synthetic byproducts in this compound?
- Methodological Answer :
- Analytical Techniques : Use HPLC with a C18 reverse-phase column (acetonitrile/water + 0.03% formic acid) to separate impurities. Compare retention times with standards .
- Mass Spectrometry : LCMS (e.g., m/z 288 [M+H]⁺) confirms molecular ion peaks and detects halogenated byproducts .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions involving this compound be optimized for yield and regioselectivity?
- Methodological Answer :
- Catalyst Selection : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for aryl-iodide activation. Add ligands like XPhos to enhance stability in polar solvents (DMF, NMP) .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation. Monitor via TLC .
- Solvent Effects : DMF improves solubility of iodinated intermediates, while toluene reduces polar byproducts in SNAr reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., CF₃ at δ 120–125 ppm in ¹⁹F NMR). NOE experiments confirm regiochemistry .
- IR Spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-I vibrations (~500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm iodine/CF₃ spatial arrangement (requires high-purity crystals) .
Q. How does the trifluoromethyl group influence the reactivity of the iodo substituent in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Electron-Withdrawing Effects : The CF₃ group deactivates the ring, directing nucleophiles to the iodine-bearing position. Kinetic studies show accelerated SNAr rates in polar aprotic solvents .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and transition-state stability, guiding solvent/catalyst selection .
Q. What computational methods predict reaction pathways for this compound derivatives?
- Methodological Answer :
- DFT Studies : Use Gaussian or ORCA to model intermediates in cross-coupling reactions. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) using AMBER or GROMACS .
Q. How can regioselective synthesis of this compound be achieved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
